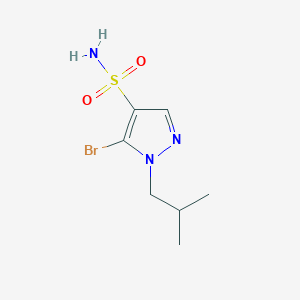

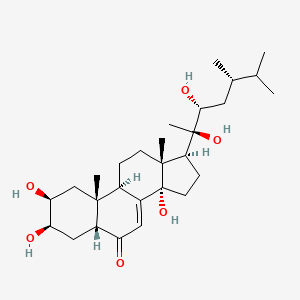

![molecular formula C24H29N3OS B2702887 4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 896678-44-7](/img/structure/B2702887.png)

4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a complex organic molecule. It contains a thiazolo[5,4-b]pyridine core, which is a type of azole heterocycle . Azole heterocycles are a class of five-membered nitrogen-containing rings that are commonly found in many biologically active compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazolo[5,4-b]pyridines can generally be synthesized from commercially available substances in moderate to good yields . The process usually involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The thiazolo[5,4-b]pyridine core of the molecule is a planar, aromatic ring system . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific substituents attached to this core (such as the 4-butyl, 2-methylphenyl, and cyclohexanecarboxamide groups) would further influence the overall structure and properties of the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolo[5,4-b]pyridine core and the specific substituents attached to it. For instance, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the presence of the thiazolo[5,4-b]pyridine core could contribute to its aromaticity and planarity . The specific substituents attached to this core would also influence properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Antituberculosis Activity

A study by Jeankumar et al. (2013) discusses the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB ATPase. The promising compound from this study showed activity against all tests with significant inhibition of MTB DNA gyrase, highlighting the potential of thiazole derivatives in antituberculosis therapy (Jeankumar et al., 2013).

Antiviral Activity

Another study by Attaby et al. (2006) reports on the synthesis, reactions, and antiviral activity of thiazole derivatives. The study emphasizes the potential of these compounds against HSV1 and HAV-MBB, suggesting their utility in the development of new antiviral therapies (Attaby et al., 2006).

Anticancer Agents

Research by Gomha et al. (2017) presents the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. The study highlights the significant anticancer activity of these compounds against Hepatocellular carcinoma cell lines, demonstrating the potential of thiazole derivatives in cancer treatment (Gomha et al., 2017).

Neuroimaging of Tau Pathology

Hashimoto et al. (2014) discuss the development of a PET probe for imaging tau pathology in the human brain, highlighting the clinical utility of such compounds in neuroimaging and the study of neurodegenerative diseases (Hashimoto et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific toxicological studies. As a general note, many thiazolo[5,4-b]pyridines have been found to exhibit potent biological activities, which suggests that they could potentially have toxic effects at high doses or under certain conditions .

Direcciones Futuras

Given the wide range of biological activities exhibited by thiazolo[5,4-b]pyridines, this compound could potentially be of interest in the development of new therapeutic agents . Future research could involve further exploration of its biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action.

Mecanismo De Acción

Target of Action

Thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

One thiazolo[5,4-b]pyridine compound was found to exhibit strong pi3kα inhibitory activity , suggesting that it might interact with its targets by inhibiting their activity.

Biochemical Pathways

Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propiedades

IUPAC Name |

4-butyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-3-4-6-17-8-10-18(11-9-17)22(28)26-20-13-12-19(15-16(20)2)23-27-21-7-5-14-25-24(21)29-23/h5,7,12-15,17-18H,3-4,6,8-11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAORFPFBWFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

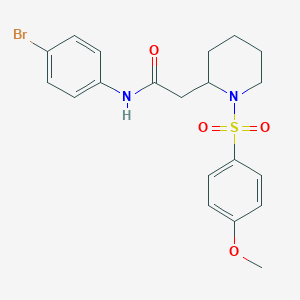

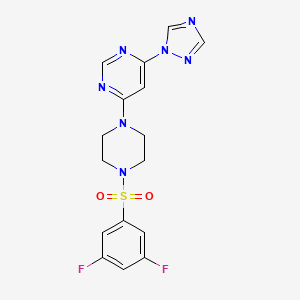

![3,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2702805.png)

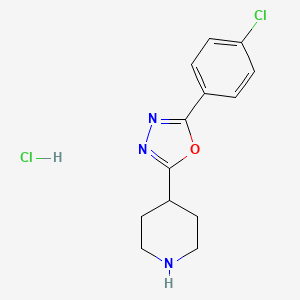

![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2702808.png)

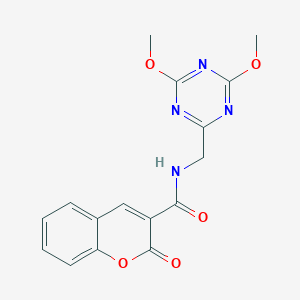

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2702826.png)